2-Methylpropyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-Methylpropyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities, including antioxidant, antiviral, and anticancer properties . The structure of this compound includes a tetrahydropyrimidine ring with various substituents, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 2-Methylpropyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-component reaction. One common method is the Biginelli reaction, which involves the condensation of acetoacetamides, aromatic aldehydes, and thiourea in the presence of an acid catalyst . The reaction is usually carried out in acetic acid at elevated temperatures (around 50°C) for several hours, yielding the desired product in good yields (65-83%) .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Scientific Research Applications
2-Methylpropyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It inhibits the generation of superoxide by mitochondria, which is crucial in reducing oxidative stress . The compound also interacts with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has similar biological activities but differs in the ester group attached to the carboxylate.
Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another similar compound with a methyl ester group, exhibiting comparable pharmacological properties.
6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbamides: These compounds have carbamide groups and show high inhibitory activity against superoxide generation.
The uniqueness of 2-Methylpropyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific substituents, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C16H20N2O2S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-methylpropyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O2S/c1-10(2)9-20-15(19)13-11(3)17-16(21)18-14(13)12-7-5-4-6-8-12/h4-8,10,14H,9H2,1-3H3,(H2,17,18,21) |
InChI Key |
KYJKZYBRRYMTTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OCC(C)C |
Origin of Product |
United States |
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